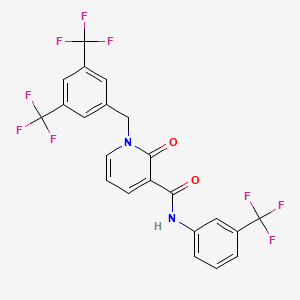

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide

Description

This compound is a pyridinecarboxamide derivative featuring three trifluoromethyl (-CF₃) groups strategically positioned to influence its physicochemical and pharmacological properties. The core structure consists of a 1,2-dihydro-2-oxopyridine ring substituted at position 1 with a 3,5-bis(trifluoromethyl)benzyl group and at position 3 with a carboxamide linked to a 3-(trifluoromethyl)phenyl moiety. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry, particularly for targeting proteins with hydrophobic binding pockets .

Properties

IUPAC Name |

1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F9N2O2/c23-20(24,25)13-3-1-4-16(10-13)32-18(34)17-5-2-6-33(19(17)35)11-12-7-14(21(26,27)28)9-15(8-12)22(29,30)31/h1-10H,11H2,(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEKFZPTDPMTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F9N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps. One common method includes the solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140°C for 24 hours under metal- and catalyst-free conditions . This method is practical as it can be conducted in air without any special treatment or activation.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and efficiency. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of biocatalysts or alternative green chemistry approaches might be explored to reduce environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines .

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

Mechanism of Action

The mechanism by which 1-(3,5-Bis(trifluoromethyl)benzyl)-2-oxo-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, which can influence its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences:

The compound most structurally analogous to the target is 2-Oxo-N-(3-pyridinyl)-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide (). Below is a comparative analysis:

Implications of Structural Variations:

Lipophilicity and Solubility: The target compound’s additional -CF₃ groups significantly increase its logP value (predicted >4.5), enhancing membrane permeability but reducing aqueous solubility compared to the analog in (logP ~3.1) .

Metabolic Stability :

- Fluorine’s electronegativity and the -CF₃ groups’ inertness slow oxidative metabolism, extending the target compound’s half-life relative to the analog in .

Binding Affinity :

- The 3-(trifluoromethyl)phenyl group in the target compound may engage in stronger van der Waals interactions with aromatic residues in enzyme active sites compared to the pyridinyl group in the analog .

Computational Predictions and Experimental Data

- Thermodynamic Stability : The target’s higher fluorine content correlates with increased thermal stability (predicted decomposition temperature >250°C vs. ~200°C for the analog) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.